
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a polyether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with a polyether chain precursor. The reaction is often carried out under mild conditions to ensure the integrity of the polyether chain. Common reagents used in this synthesis include base catalysts such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group on the polyether chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzoic acid.
Reduction: 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde depends on its application. In drug delivery, for example, the polyether chain can interact with biological membranes, enhancing the transport of the compound across cell membranes. The benzaldehyde moiety can also interact with various molecular targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzonitrile
- 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate
- 17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl laurate
Uniqueness
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a long polyether chain. This structure imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
191984-39-1 |
|---|---|
Molecular Formula |
C19H30O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H30O8/c20-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-19-3-1-18(17-21)2-4-19/h1-4,17,20H,5-16H2 |
InChI Key |
FSEQHTRFTULCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
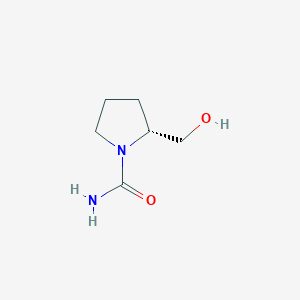
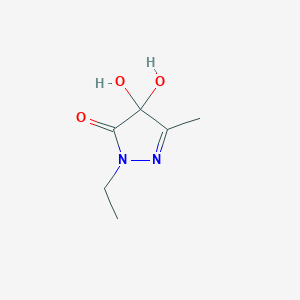

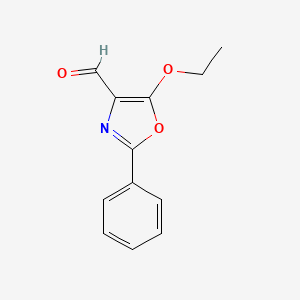
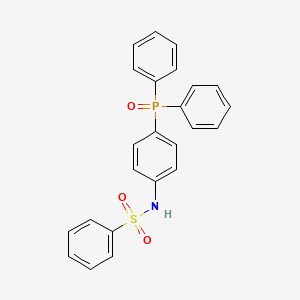
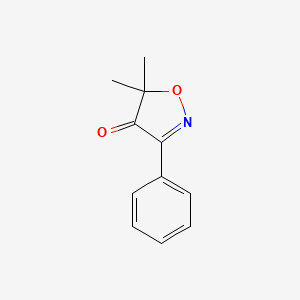

![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
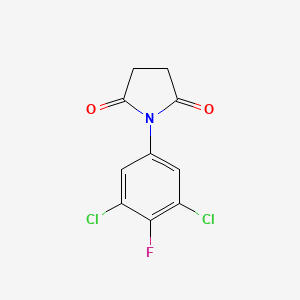
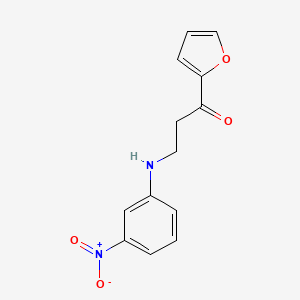
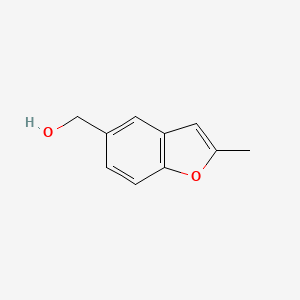
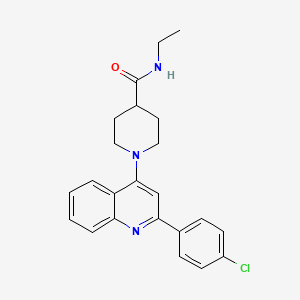
![2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B15208324.png)
